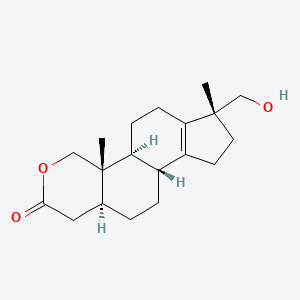palladium(II)](/img/structure/B13437892.png)
Methanesulfonato[2-diphenylphosphino-2',6'-bis(dimethylamino)-1,1-biphenyl](2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is a complex organometallic compound. It is known for its significant role in catalysis, particularly in cross-coupling reactions. The compound features a palladium center coordinated with methanesulfonate and a bidentate ligand, which includes diphenylphosphino and amino-biphenyl groups. This unique structure imparts the compound with high reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) typically involves the reaction of palladium(II) acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired complex in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium center is oxidized, and new bonds are formed with the substrate.
Reduction: It can also be involved in reductive elimination reactions, where the palladium center is reduced, and the product is released.
Substitution: The compound can undergo ligand exchange reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. Typical reaction conditions involve the use of solvents such as toluene or THF, and the reactions are often carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the formation of complex molecular structures.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) involves the coordination of the palladium center with the substrate, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. The bidentate ligand stabilizes the palladium center and enhances its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(diphenylphosphino)ferrocene palladium(II) dichloride
- Palladium(II) acetate
- Palladium(II) chloride
Uniqueness
Methanesulfonato2-diphenylphosphino-2’,6’-bis(dimethylamino)-1,1-biphenylpalladium(II) is unique due to its specific ligand structure, which imparts high reactivity and selectivity in catalytic reactions. The presence of both diphenylphosphino and amino-biphenyl groups provides a balance of electronic and steric properties, making it a versatile catalyst for various chemical transformations.
Properties
Molecular Formula |
C41H43N3O3PPdS- |
|---|---|
Molecular Weight |
795.3 g/mol |
IUPAC Name |
2-(2-diphenylphosphanylphenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C28H29N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h5-21H,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
VBZIFHNWZRLSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


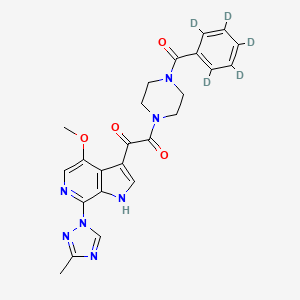


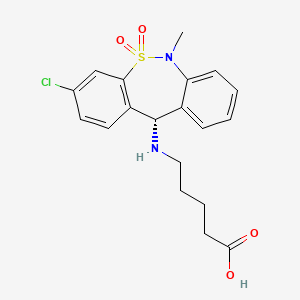
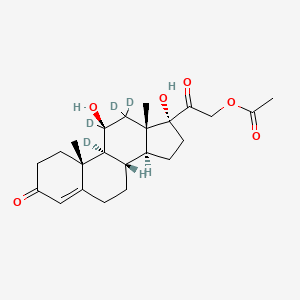
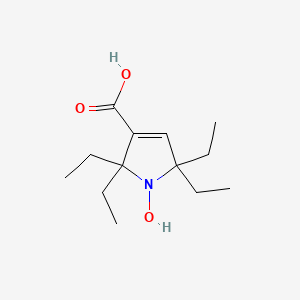

![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
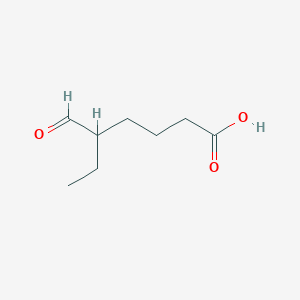
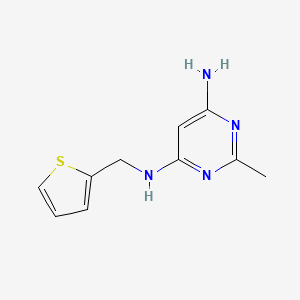
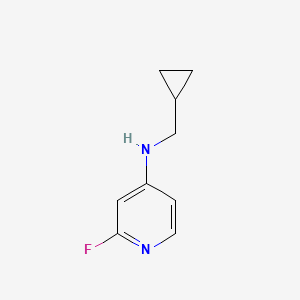
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
